molecular formula C11H14FN3S B1492712 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098070-21-2

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1492712
CAS No.: 2098070-21-2
M. Wt: 239.31 g/mol
InChI Key: IYAFCSDREUQXOS-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group and a thiophene ring

Properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c12-4-6-15-9(3-5-13)8-10(14-15)11-2-1-7-16-11/h1-2,7-8H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAFCSDREUQXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and thiophene substituents. The final step involves the formation of the ethan-1-amine group.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of Ethan-1-amine Group: The final step involves the reduction of a nitrile or imine intermediate to form the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl and thiophene groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
  • 2-(1-(2-bromoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
  • 2-(1-(2-iodoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Uniqueness

The presence of the fluoroethyl group in 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

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